Triptorelin

Vue d'ensemble

Description

La triptorel ine est un analogue synthétique décapeptide agoniste de l'hormone de libération des gonadotrophines (GnRH). Elle est principalement utilisée dans le traitement des cancers hormonodépendants tels que le cancer de la prostate, l'endométriose et la puberté précoce centrale. La triptorel ine agit en supprimant la sécrétion de l'hormone lutéinisante (LH) et de l'hormone folliculo-stimulante (FSH), ce qui entraîne une diminution des taux de testostérone et d'œstrogènes .

Applications De Recherche Scientifique

Triptorelin has a wide range of scientific research applications, including:

Chemistry: Used as a model compound in peptide synthesis and modification studies.

Biology: Employed in studies investigating the regulation of hormone secretion and receptor interactions.

Medicine: Widely used in the treatment of hormone-responsive cancers, endometriosis, and central precocious puberty. .

Industry: Utilized in the development of sustained-release formulations and drug delivery systems

Mécanisme D'action

Safety and Hazards

Orientations Futures

Triptorelin holds great promise in shaping the future of medical therapies . Despite the inevitable progression to castration-resistant prostate cancer (CRPC) in most patients receiving ADT, monitoring of testosterone levels needs to improve in routine practice . For improved survival outcomes, there remains a need to tailor ADT treatment regimens, novel hormonal agents, and chemotherapy according to the individual patient with advanced prostate cancer .

Analyse Biochimique

Biochemical Properties

Triptorelin interacts with the gonadotropin-releasing hormone receptor, stimulating the release of gonadotropins, namely luteinizing hormone (LH) and follicle-stimulating hormone (FSH) . This interaction is characterized by a reversible repression of gonadotropin secretion .

Cellular Effects

This compound’s effects on cells are primarily related to its influence on hormone secretion. It causes a transient surge of LH, FSH, estradiol, and testosterone . This can lead to sustained decreases in LH and FSH production and testicular and ovarian steroidogenesis .

Molecular Mechanism

This compound exerts its effects at the molecular level by binding to receptors in the pituitary gland and stimulating the secretion of gonadotropins . This leads to a decrease in testosterone (in males) and estrogen (in females) levels .

Temporal Effects in Laboratory Settings

It is known that after chronic, continuous administration, this compound effects sustained decreases in LH and FSH production .

Dosage Effects in Animal Models

It is known that this compound is used in veterinary medicine, indicating its effects have been studied in animal models .

Metabolic Pathways

It is known that metabolism likely does not involve hepatic enzymes such as cytochrome P450 .

Transport and Distribution

Following intravenous administration, this compound is completely absorbed. The volume of distribution of this compound peptide in healthy males was found to be 30 - 33L . This compound does not bind to plasma proteins at clinically relevant concentrations .

Subcellular Localization

Given its role in stimulating hormone secretion from the pituitary gland, it is likely that it interacts with specific receptors on the cell surface .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La triptorel ine est synthétisée par synthèse peptidique en phase solide (SPPS). Le processus implique l'ajout séquentiel d'acides aminés protégés à une chaîne peptidique croissante ancrée à une résine solide. Les groupes protecteurs sont éliminés et le peptide est clivé de la résine. Le produit final est purifié par chromatographie liquide haute performance (CLHP) et caractérisé par spectrométrie de masse et analyse des acides aminés .

Méthodes de production industrielle : Dans les milieux industriels, la triptorel ine est produite à l'aide de la SPPS à grande échelle. Le processus est optimisé pour un rendement et une pureté élevés. Le peptide est synthétisé dans des synthétiseurs peptidiques automatisés, suivi d'une purification et d'une lyophilisation pour obtenir le produit final. La production industrielle implique également des mesures strictes de contrôle de la qualité pour garantir la cohérence et l'efficacité du médicament .

Analyse Des Réactions Chimiques

Types de réactions : La triptorel ine subit diverses réactions chimiques, notamment :

Oxydation : La triptorel ine peut être oxydée au niveau du résidu méthionine, conduisant à la formation de méthionine sulfoxyde.

Réduction : Les réactions de réduction peuvent inverser l'oxydation de la méthionine sulfoxyde en méthionine.

Substitution : Des réactions de substitution peuvent se produire au niveau des chaînes latérales des acides aminés, conduisant à des modifications de la structure peptidique

Réactifs et conditions courants :

Oxydation : Peroxyde d'hydrogène ou d'autres agents oxydants.

Réduction : Agents réducteurs tels que le dithiothréitol (DTT) ou la tris(2-carboxyethyl)phosphine (TCEP).

Substitution : Divers réactifs chimiques selon la modification souhaitée

Principaux produits formés :

Oxydation : Méthionine sulfoxyde.

Réduction : Méthionine.

Substitution : Peptides modifiés avec des chaînes latérales modifiées

4. Applications de la recherche scientifique

La triptorel ine a un large éventail d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé modèle dans les études de synthèse et de modification de peptides.

Biologie : Utilisé dans des études portant sur la régulation de la sécrétion hormonale et les interactions avec les récepteurs.

Médecine : Largement utilisé dans le traitement des cancers hormonodépendants, de l'endométriose et de la puberté précoce centrale. .

Industrie : Utilisé dans le développement de formulations à libération prolongée et de systèmes d'administration de médicaments

5. Mécanisme d'action

La triptorel ine agit comme un analogue agoniste de l'hormone de libération des gonadotrophines (GnRH). Elle se lie aux récepteurs de la GnRH dans l'hypophyse, ce qui entraîne une poussée initiale de la sécrétion de LH et de FSH. L'administration continue entraîne une régulation négative des récepteurs de la GnRH, ce qui entraîne une diminution durable des taux de LH et de FSH. Cette suppression réduit la production de testostérone chez les hommes et d'œstrogènes chez les femmes, traitant efficacement les affections hormonodépendantes .

Composés similaires :

Leuprorel ine : Un autre agoniste de la GnRH utilisé dans le traitement du cancer de la prostate et de l'endométriose.

Goserel ine : Un agoniste de la GnRH utilisé pour des indications similaires à la triptorel ine.

Buserel ine : Un agoniste de la GnRH ayant des applications dans les cancers hormonodépendants et la santé reproductive .

Unicité de la triptorel ine : La triptorel ine est unique en raison de sa forte puissance et de sa durée d'action prolongée. Elle est disponible dans différentes formulations, notamment des injections à libération prolongée d'un mois, de trois mois et de six mois, ce qui offre une flexibilité dans les régimes de traitement. De plus, la triptorel ine a démontré son efficacité et sa sécurité dans les essais cliniques, ce qui en fait un choix privilégié pour de nombreuses affections hormonodépendantes .

Comparaison Avec Des Composés Similaires

Leuprorelin: Another GnRH agonist used in the treatment of prostate cancer and endometriosis.

Goserelin: A GnRH agonist used for similar indications as triptorelin.

Buserelin: A GnRH agonist with applications in hormone-responsive cancers and reproductive health .

Uniqueness of this compound: this compound is unique due to its high potency and prolonged duration of action. It is available in various formulations, including 1-month, 3-month, and 6-month sustained-release injections, providing flexibility in treatment regimens. Additionally, this compound has demonstrated efficacy and safety in clinical trials, making it a preferred choice for many hormone-responsive conditions .

Propriétés

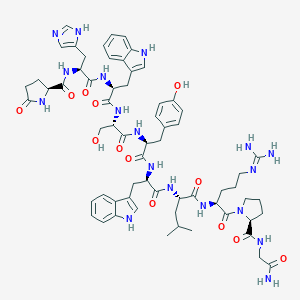

IUPAC Name |

(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C64H82N18O13/c1-34(2)23-46(56(88)75-45(13-7-21-69-64(66)67)63(95)82-22-8-14-52(82)62(94)72-31-53(65)85)76-58(90)48(25-36-28-70-42-11-5-3-9-40(36)42)78-57(89)47(24-35-15-17-39(84)18-16-35)77-61(93)51(32-83)81-59(91)49(26-37-29-71-43-12-6-4-10-41(37)43)79-60(92)50(27-38-30-68-33-73-38)80-55(87)44-19-20-54(86)74-44/h3-6,9-12,15-18,28-30,33-34,44-52,70-71,83-84H,7-8,13-14,19-27,31-32H2,1-2H3,(H2,65,85)(H,68,73)(H,72,94)(H,74,86)(H,75,88)(H,76,90)(H,77,93)(H,78,89)(H,79,92)(H,80,87)(H,81,91)(H4,66,67,69)/t44-,45-,46-,47-,48+,49-,50-,51-,52-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXKHXGOKWPXYNA-PGBVPBMZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CN=CN7)NC(=O)C8CCC(=O)N8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)NCC(=O)N)NC(=O)[C@@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CC7=CN=CN7)NC(=O)[C@@H]8CCC(=O)N8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C64H82N18O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2048375 | |

| Record name | Triptorelin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2048375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1311.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Triptorelin is a synthetic agonist analog of gonadotropin releasing hormone (GnRH). Animal studies comparing triptorelin to native GnRH found that triptorelin had 13 fold higher releasing activity for luteinizing hormone, and 21-fold higher releasing activity for follicle-stimulating hormone. | |

| Record name | Triptorelin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06825 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

57773-63-4 | |

| Record name | Triptorelin [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057773634 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Triptorelin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06825 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Triptorelin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2048375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-oxo-D-prolyl-L-histidyl-Ltryptophyl-L-seryl-Ltyrosyl-3-(1H-indol-2-yl)-L-alanylleucyl-L-arginyl-L-prolylglycinamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

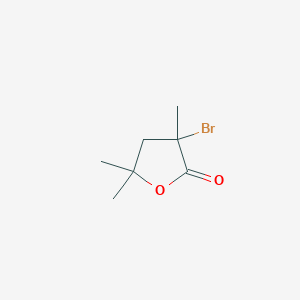

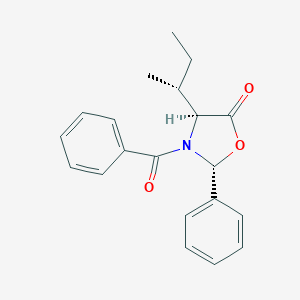

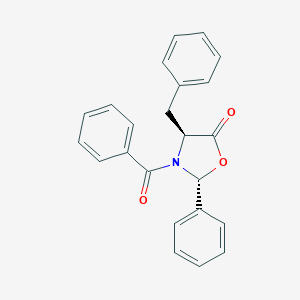

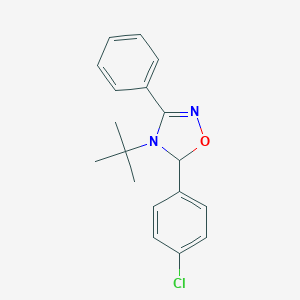

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

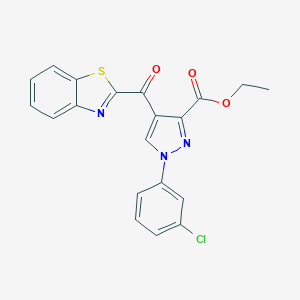

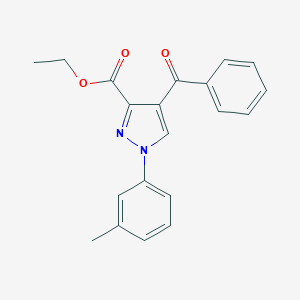

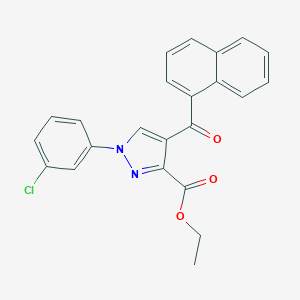

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,3-benzothiazol-2-yl[1-{4-nitrophenyl}-4-(2-naphthoyl)-1H-pyrazol-3-yl]methanone](/img/structure/B344426.png)

![[3-(1,3-Benzothiazole-2-carbonyl)-1-(3-chlorophenyl)pyrazol-4-yl]-naphthalen-1-ylmethanone](/img/structure/B344427.png)

![1,3-benzothiazol-2-yl[4-(2-naphthoyl)-1-phenyl-1H-pyrazol-3-yl]methanone](/img/structure/B344428.png)

![1-[1-(4-chlorophenyl)-4-(4-methylbenzoyl)-1H-pyrazol-3-yl]ethanone](/img/structure/B344433.png)

![1-[4-benzoyl-1-(4-chlorophenyl)-1H-pyrazol-3-yl]ethanone](/img/structure/B344434.png)

![methyl [2-(3-furyl)-6-methyl-4-oxo-4H-chromen-8-yl]acetate](/img/structure/B344443.png)

![[2-(3-furyl)-6-methyl-4-oxo-4H-chromen-8-yl]acetic acid](/img/structure/B344444.png)